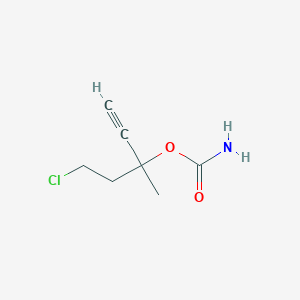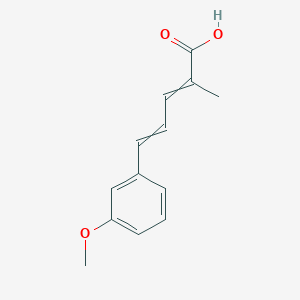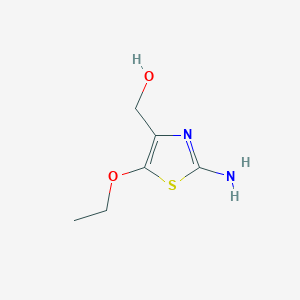
5-Chloro-3-methylpent-1-yn-3-yl carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-methylpent-1-yn-3-yl carbamate is a chemical compound with the molecular formula C7H10ClNO2 . It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its unique structure, which includes a chlorine atom, a triple bond, and a carbamate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-methylpent-1-yn-3-yl carbamate typically involves the reaction of 5-chloro-3-methylpent-1-yne with a carbamoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction. The purity of the final product is often enhanced through recrystallization or distillation techniques .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-3-methylpent-1-yn-3-yl carbamate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Oxidation and Reduction: The triple bond can be reduced to a double or single bond, and the compound can be oxidized to form various products.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Catalysts like palladium on carbon for hydrogenation, and oxidizing agents like potassium permanganate for oxidation.
Major Products Formed
Nucleophilic substitution: Formation of azides or nitriles.
Hydrolysis: Formation of amines and carbon dioxide.
Oxidation and Reduction: Formation of alkenes, alkanes, or oxidized carbamate derivatives.
Aplicaciones Científicas De Investigación
5-Chloro-3-methylpent-1-yn-3-yl carbamate has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Chloro-3-methylpent-1-yn-3-yl carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity. The chlorine atom and triple bond contribute to the compound’s reactivity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Iodopropynyl butylcarbamate: Another carbamate with a similar structure but containing an iodine atom instead of chlorine.
Ethyl carbamate: A simpler carbamate without the triple bond or halogen substitution.
Uniqueness
5-Chloro-3-methylpent-1-yn-3-yl carbamate is unique due to its combination of a chlorine atom, a triple bond, and a carbamate group. This structure imparts specific reactivity and potential biological activity that distinguishes it from other carbamates .
Propiedades
Número CAS |
89850-56-6 |
|---|---|
Fórmula molecular |
C7H10ClNO2 |
Peso molecular |
175.61 g/mol |
Nombre IUPAC |
(5-chloro-3-methylpent-1-yn-3-yl) carbamate |
InChI |
InChI=1S/C7H10ClNO2/c1-3-7(2,4-5-8)11-6(9)10/h1H,4-5H2,2H3,(H2,9,10) |
Clave InChI |
MGWJFXZAJONDBF-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCl)(C#C)OC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-Chlorophenyl)methyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)pyridin-3-amine](/img/structure/B14400308.png)


![N-[(4-Chlorophenyl)methyl]guanosine](/img/structure/B14400330.png)
![2-[1-Nitro-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)propan-2-yl]furan](/img/structure/B14400343.png)

![4H,6H-[1,3]Dioxocino[5,6-d][1,2]oxazole](/img/structure/B14400350.png)

![2-{[(3-Oxobutan-2-yl)oxy]carbonyl}benzoate](/img/structure/B14400365.png)
![2,5-Bis[3-(1-ethoxyethoxy)prop-1-YN-1-YL]-1,3A,4,6A-tetrahydropentalene](/img/structure/B14400369.png)



![6,6,7,7-Tetrafluoro-2,3-diazabicyclo[3.2.0]hept-2-ene](/img/structure/B14400388.png)
